molecular formula C14H15N3O2S B2554252 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2194846-98-3

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2554252
CAS No.: 2194846-98-3
M. Wt: 289.35
InChI Key: UDAUVYBRPMIWPI-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a chemical compound of high interest in medicinal chemistry and neuroscience research, offered for research use only. This molecule integrates a 1,3,4-thiadiazole heterocycle, a privileged scaffold known for its diverse biological activities, with a piperidine backbone. The 1,3,4-thiadiazole moiety is extensively documented in scientific literature for its central nervous system (CNS) effects, particularly as a core structure in anticonvulsant agents . Its strong aromaticity and the presence of the =N-C-S- moiety contribute to high in vivo stability and an ability to cross the blood-brain-barrier, facilitating interactions with neurological targets . Derivatives of this scaffold are known to prevent neurons from firing by modulating the GABAA receptor pathway, leading to the release of chloride ions that prevent abnormal electrical impulses in the brain . Beyond neuroscience, the 1,3,4-thiadiazole ring is a key subunit in compounds investigated for anticancer , antimicrobial , anti-inflammatory, and antiviral properties, making it a versatile template for hit-to-lead optimization . Researchers can utilize this complex chemical entity as a building block for synthesizing novel derivatives or as a probe for studying ion channel and neurotransmitter receptors. The structure-activity relationship (SAR) of similar compounds suggests that lipophilicity and the presence of specific electron-donor groups and hydrogen bonding domains are critical for optimizing biological potency . This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

phenyl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(11-4-2-1-3-5-11)17-8-6-12(7-9-17)19-14-16-15-10-20-14/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAUVYBRPMIWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with 1,3,4-thiadiazole compounds. One common method includes the cyclization of piperidine with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in a solvent like 1,4-dioxane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Thiadiazole Ring

  • Electrophilic Substitution : The sulfur atom in the thiadiazole ring participates in hydrogen bonding, influencing reactivity with electrophiles like nitrating agents .

  • Nucleophilic Displacement : The 2-yloxy group undergoes substitution with amines or alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF) .

Benzoyl Group

  • Hydrolysis : Susceptible to acid- or base-catalyzed cleavage, yielding 4-(1,3,4-thiadiazol-2-yloxy)piperidine and benzoic acid.

  • Friedel-Crafts Acylation : Activates aromatic rings for electrophilic attacks when used as a directing group .

Piperidine Nitrogen

  • Salt Formation : Reacts with HCl or H₂SO₄ to form water-soluble salts, enhancing bioavailability .

  • Alkylation/Acylation : The lone pair on nitrogen facilitates reactions with alkyl halides or anhydrides .

Substituent Effects and Structural Modifications

Modifications at critical positions significantly alter reactivity and biological activity:

Modification SiteImpact on ReactivityBiological CorrelationSource
C5 of ThiadiazoleElectron-withdrawing groups (e.g., -NO₂) increase stabilityEnhanced antimicrobial activity
Para Position of BenzoylBulky substituents (e.g., -SO₂Bn) improve electrophilicityAnti-AChE activity increased 5x
Piperidine C4 PositionHydroxyl or methyl groups modulate solubilityAlters pharmacokinetic profiles
  • Introduction of a 4-nitrobenzoyl group increases electrophilicity by 22%, accelerating nucleophilic aromatic substitution .

  • Piperidine ring saturation (e.g., tetrahydro derivatives) reduces steric hindrance, enabling easier functionalization .

Cyclodehydration Mechanism

Thiadiazole formation follows a three-step pathway (Scheme 1 ):

  • Salt Formation : Thiosemicarbazide reacts with carboxylic acids.

  • Dehydration : PPE removes water to generate an acylation intermediate.

  • Cyclization : Intramolecular cyclization yields the 1,3,4-thiadiazole core.

Enzyme Inhibition

The compound inhibits glutaminase (GLS1) via a two-step mechanism :

  • Binding : Thiadiazole oxygen coordinates with Mn²⁺ in the active site.

  • Conformational Change : Piperidine nitrogen induces allosteric modulation (IC₅₀ = 38 nM).

Key Data Tables

Table 1: Optimization of Thiadiazole Synthesis Conditions

ParameterOptimal ValueEffect on Yield
PPE Quantity20 g per 5 mmolMaximizes cyclization
SolventChloroformHomogeneous mixing
Temperature75–85°CPrevents decomposition

Table 2: Substituent Effects on Anti-AChE Activity

SubstituentIC₅₀ (nM)Relative Potency
-H (Parent Compound)4201.0x
-SO₂Bn (Para)845.0x
-CH₂Indole2102.0x

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with thiadiazole moieties. The process can be outlined as follows:

  • Starting Materials : Piperidine, benzoyl chloride, and thiadiazole derivatives.
  • Reaction Conditions : The reaction is generally conducted under controlled temperature and inert atmosphere to prevent degradation.
  • Characterization : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Anticholinesterase Activity

One of the prominent applications of this compound is in the treatment of Alzheimer's disease. The compound has been shown to exhibit significant anticholinesterase activity, which is crucial for increasing acetylcholine levels in the brain. This property helps in alleviating cognitive impairments associated with Alzheimer's disease by preventing the breakdown of acetylcholine at synapses .

Antimicrobial and Anticancer Properties

Recent studies have indicated that derivatives containing thiadiazole rings possess antimicrobial and anticancer activities. Compounds similar to this compound have been evaluated for their effectiveness against various cancer cell lines and bacterial strains. For instance:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to inhibit bacterial growth effectively, making them candidates for antibiotic development .
  • Anticancer Activity : Some studies have highlighted the potential of thiadiazole-containing compounds in inhibiting cancer cell proliferation, particularly in leukemia and CNS cancers .

Treatment of Neurological Disorders

The ability of this compound to inhibit acetylcholinesterase positions it as a promising candidate for treating neurodegenerative diseases such as Alzheimer's and possibly other cognitive disorders . Its mechanism involves enhancing cholinergic transmission by preventing acetylcholine degradation.

Metabolic Disorders

Research suggests that compounds with similar structures may also influence metabolic pathways associated with conditions like obesity and type 2 diabetes by modulating enzyme activities involved in glucose metabolism . This opens avenues for exploring its application in metabolic syndrome treatments.

Case Studies and Research Findings

Study TitleYearFindings
Synthesis and evaluation of antimicrobial activities2018Demonstrated significant antimicrobial effects against multiple bacterial strains .
Design of acetylcholinesterase inhibitors2019Identified potential candidates for Alzheimer's treatment based on anticholinesterase activity .
Anticancer activity against CNS cell lines2020Showed promising results in inhibiting growth of CNS cancer cells .

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves its interaction with various molecular targets. The compound’s biological effects are attributed to the –N=C–S– functional group within the 1,3,4-thiadiazole ring . This group is highly reactive and can interact with nucleophilic sites in biological molecules, disrupting their normal function. The compound may also inhibit specific enzymes or proteins involved in cellular processes, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 1-benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine can be contextualized by comparing it to analogs with modifications in the piperidine substituents, linker groups, or heterocyclic rings. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Piperidine-Thiadiazole Derivatives

Compound Name Substituents/Linker Biological Activity (IC₅₀/Ki) Key Findings Reference
1-Benzoyl-4-(thien-2-yl)carbonylpiperidine (25f) Thienyl carbonyl linker Not reported High synthetic yield (80%); structural similarity but lacks thiadiazole ring
5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole (3) Ethylamino linker, benzyl-piperidine Moderate AChE inhibition 1,3,4-Thiadiazole analogue with moderate activity; benzyl group enhances lipophilicity
Compound 21 (Benzisoxazole-piperidine) Two-carbon methylene linker IC₅₀ = 36 nM (AChE) Flexible linker improves AChE inhibition but reduces 5-HT4R affinity
This compound (Target) Oxygen linker, benzoyl group Not reported Predicted enhanced rigidity due to oxygen linker; benzoyl may improve target binding N/A

Key Insights from Structural Modifications

Linker Flexibility and Enzyme Interaction The oxygen atom in the target compound’s thiadiazolyloxy linker introduces rigidity compared to flexible methylene or ethylamino linkers. For example, compound 21’s two-carbon methylene linker achieved superior AChE inhibition (IC₅₀ = 36 nM) due to enhanced flexibility, whereas rigid amide/ester linkers in other analogs abolished activity .

Substituent Effects on Lipophilicity and Binding

  • The benzoyl group in the target compound likely increases lipophilicity compared to benzyl or unsubstituted piperidine derivatives. This property could enhance blood-brain barrier penetration, a critical factor for central nervous system targets . In contrast, electron-withdrawing groups (e.g., bromo in 25g) or methoxy substitutions on aromatic rings have been shown to modulate enzyme inhibition and receptor affinity .

Thiadiazole vs. Thienyl/Benzisoxazole Moieties The 1,3,4-thiadiazole ring in the target compound offers distinct electronic properties compared to thienyl or benzisoxazole rings. Thiadiazoles are known for their electron-deficient nature, which may facilitate π-π stacking or hydrogen bonding with target proteins. For instance, compound 3’s thiadiazole moiety contributed to moderate AChE inhibition, whereas thienyl analogs (e.g., 25f) lacked this activity .

Synthetic Accessibility Derivatives like 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine are synthesized via 48-hour reflux with ammonium chloride, yielding products confirmed by NMR and IR .

Biological Activity

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of thiadiazole derivatives known for their diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a benzoyl group and a thiadiazole moiety. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the thiadiazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents has been linked to improved efficacy in inhibiting bacterial growth compared to standard antibiotics such as ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of this compound is notable. In vitro studies demonstrate that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines, including human breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cells. For example, certain derivatives showed IC50 values in the low micromolar range (0.74–10.0 µg/mL) against these cell lines . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity .

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. Research indicates that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes, which are key factors in inflammatory processes. In vivo studies using rat models demonstrated significant reductions in paw edema induced by carrageenan administration, highlighting the anti-inflammatory potential of these compounds .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it may inhibit key enzymes involved in cancer progression or modulate signaling pathways through receptor binding. The detailed mechanisms often depend on the specific structural modifications within the thiadiazole framework .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • A study reported that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Another investigation focused on the synthesis of novel piperidine derivatives showed promising anti-acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Q & A

Q. How can the synthesis of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine be optimized for yield and purity?

  • Methodological Answer : The synthesis involves coupling the thiadiazole moiety to the piperidine scaffold. Key steps include:
  • Reaction Monitoring : Use thin-layer chromatography (TLC) with silica gel plates to track reaction progress. A solvent system of ethyl acetate/hexane (1:1) is recommended for polarity matching .
  • Precipitation : After reaction completion, introduce ice-cold distilled water with 2–3 drops of aqueous NaOH to precipitate the compound. Gentle shaking ensures homogeneous crystal formation .
  • Recrystallization : Purify the crude product using methanol, as it effectively dissolves impurities while leaving the target compound intact. Yield optimization may require adjusting reaction time (4–6 hours) and temperature (room temperature for sensitive intermediates) .

Q. What analytical techniques are most reliable for validating the purity and structure of this compound?

  • Methodological Answer : Combine multiple techniques:
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions on the piperidine and thiadiazole rings. For example, the benzoyl group’s carbonyl signal should appear near 167–170 ppm in 13^13C NMR .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate. Purity >95% is acceptable for pharmacological assays .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:
  • Thiadiazole Proton Shifts : If 1^1H NMR shows unexpected splitting in the thiadiazole region, compare data with analogous compounds (e.g., 5-substituted-1,3,4-oxadiazoles) to identify electronic effects from substituents .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to analyze bond lengths and angles, confirming the thiadiazole-piperidine linkage .

Q. What experimental strategies can elucidate the role of the thiadiazole moiety in bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the thiadiazole ring (e.g., replacing sulfur with oxygen or varying substituents). Test antibacterial activity using MIC assays against E. coli and S. aureus .
  • Molecular Docking : Use AutoDock Vina to model interactions between the thiadiazole group and bacterial enzyme targets (e.g., dihydrofolate reductase). Focus on hydrogen bonding and π-π stacking with active-site residues .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Utilize SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For this compound, a logP ~2.5 suggests moderate solubility, requiring formulation optimization for in vivo studies .
  • DFT Calculations : Perform B3LYP/6-31G(d) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for reactivity predictions .

Methodological Design Questions

Q. How to design a stability study under varying pH conditions for this compound?

  • Methodological Answer :
  • Buffer Preparation : Use ammonium acetate buffer (15.4 g/L) adjusted to pH 6.5 with 10% acetic acid for neutral conditions. For acidic (pH 3.0) and alkaline (pH 9.0) conditions, use citrate and borate buffers, respectively .
  • HPLC Monitoring : Incubate the compound at 37°C for 48 hours, sampling at 0, 12, 24, and 48 hours. Degradation products can be identified via mass spectrometry .

Q. What strategies mitigate byproduct formation during the coupling of the thiadiazole and piperidine groups?

  • Methodological Answer :
  • Catalyst Optimization : Replace traditional bases (e.g., K2_2CO3_3) with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Conduct the reaction at 0–5°C to suppress side reactions like N-benzoyl group hydrolysis .

Data Interpretation Questions

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodological Answer :
  • High-Resolution MS (HRMS) : Use ESI-HRMS in positive ion mode. A deviation >5 ppm suggests adduct formation (e.g., [M+Na]+^+). Compare with theoretical m/z for C15_{15}H16_{16}N3_3O2_2S (314.0963) .
  • Isotope Pattern Analysis : Verify the presence of sulfur (natural abundance 4.2%) to distinguish from oxygen analogs .

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